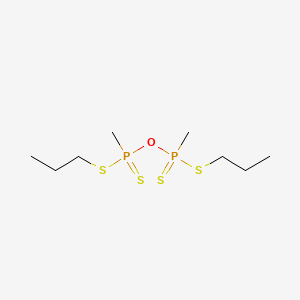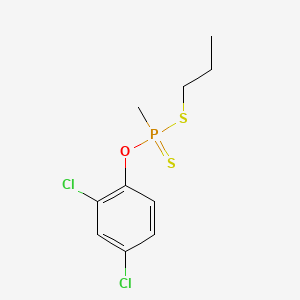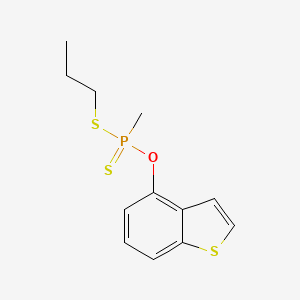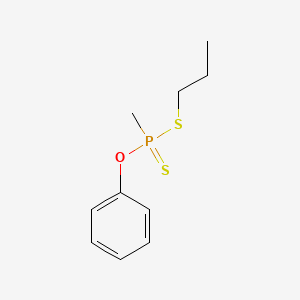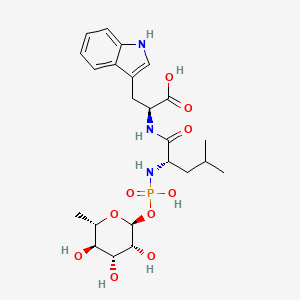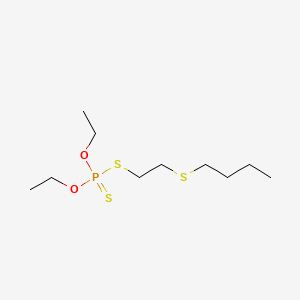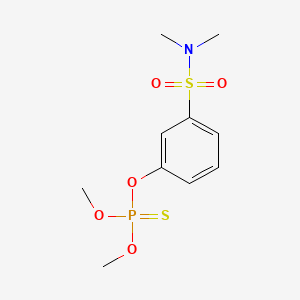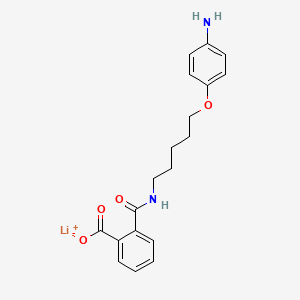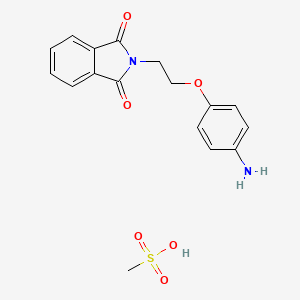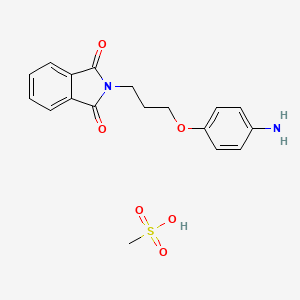![molecular formula C47H68O15 B1677800 [(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acétoxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-diméthyl-17-[(2S)-6-méthyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodécahydrocyclopenta[a]phénanthrène-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-méthoxybenzoate CAS No. 145075-81-6](/img/structure/B1677800.png)
[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acétoxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-diméthyl-17-[(2S)-6-méthyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodécahydrocyclopenta[a]phénanthrène-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-méthoxybenzoate
Vue d'ensemble
Description
L'OSW-1 est une saponine stéroïdienne naturelle isolée des bulbes d'Ornithogalum saundersiae. Elle est connue pour son activité antiproliférative exceptionnellement puissante contre les cellules tumorales. Le composé a une structure complexe, qui comprend un squelette stéroïdien et des fractions glucidiques, contribuant à son activité biologique .
Applications De Recherche Scientifique
OSW-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: OSW-1 is used as a model compound for studying complex natural product synthesis and structure-activity relationships.
Biology: It serves as a tool for investigating cellular processes, such as apoptosis and autophagy, due to its potent biological activities.
Medicine: OSW-1 is extensively studied for its anticancer properties.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'OSW-1 implique plusieurs étapes, y compris l'acylation sélective des dérivés de xylose. Une méthode courante implique l'utilisation d'une acylation sélective catalysée par l'organoétain. La réaction commence généralement par la préparation de réactifs d'acylation, suivie de l'acylation sélective des dérivés de xylose . Les conditions de réaction comprennent souvent l'utilisation de pyridine sèche et de chlorure de 4-méthoxybenzoyle à basses températures .
Méthodes de production industrielle
La plupart des méthodes de production actuelles sont limitées à la synthèse à l'échelle du laboratoire à des fins de recherche .
Analyse Des Réactions Chimiques
Types de réactions
L'OSW-1 subit diverses réactions chimiques, notamment:
Oxydation: L'OSW-1 peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques variables.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels sur le squelette stéroïdien, modifiant ses propriétés biologiques.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers analogues de l'OSW-1 avec des fractions glucidiques modifiées ou des squelettes stéroïdiens modifiés. Ces analogues sont souvent étudiés pour leurs activités anticancéreuses améliorées .
Applications de recherche scientifique
L'OSW-1 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine:
Chimie: L'OSW-1 est utilisé comme composé modèle pour étudier la synthèse de produits naturels complexes et les relations structure-activité.
Biologie: Il sert d'outil pour étudier les processus cellulaires, tels que l'apoptose et l'autophagie, en raison de ses activités biologiques puissantes.
Médecine: L'OSW-1 est largement étudié pour ses propriétés anticancéreuses.
Mécanisme d'action
L'OSW-1 exerce ses effets par plusieurs mécanismes:
Dommages mitochondriaux: L'OSW-1 induit des dommages à la membrane mitochondriale, conduisant à la perte du potentiel transmembranaire et à l'activation de l'apoptose dépendante du calcium.
Réponse au stress du Golgi: Il déclenche des réponses au stress du Golgi, conduisant à l'apoptose par l'induction de gènes inductibles par le stress.
Ciblage de la protéine de liaison aux oxystérols: L'OSW-1 cible la protéine de liaison aux oxystérols et son paralogue, perturbant le métabolisme des stérols et des lipides.
Mécanisme D'action
OSW-1 exerts its effects through multiple mechanisms:
Mitochondrial Damage: OSW-1 induces mitochondrial membrane damage, leading to the loss of transmembrane potential and activation of calcium-dependent apoptosis.
Golgi Stress Response: It triggers Golgi stress responses, leading to apoptosis through the induction of stress-inducible genes.
Oxysterol Binding Protein Targeting: OSW-1 targets oxysterol binding protein and its paralog, disrupting sterol and lipid metabolism.
Comparaison Avec Des Composés Similaires
Composés similaires
SBF-1: Un analogue 22-ester artificiel de l'OSW-1, connu pour son activité antitumorale puissante.
Saponines: Autres saponines stéroïdiennes avec des structures et des activités biologiques similaires.
Unicité
L'OSW-1 est unique en raison de son activité antiproliférative exceptionnellement puissante, qui est 10 à 100 fois plus active que plusieurs médicaments anticancéreux cliniques, tels que le cisplatine. Sa capacité à cibler plusieurs protéines et voies, y compris la respiration mitochondriale et les réponses au stress du Golgi, le distingue des autres composés similaires .
Propriétés
IUPAC Name |
[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H68O15/c1-24(2)8-15-34(50)25(3)47(55)37(21-33-31-14-11-28-20-29(49)16-18-45(28,5)32(31)17-19-46(33,47)6)60-44-41(59-26(4)48)39(36(52)23-58-44)62-43-40(38(53)35(51)22-57-43)61-42(54)27-9-12-30(56-7)13-10-27/h9-13,24-25,29,31-33,35-41,43-44,49,51-53,55H,8,14-23H2,1-7H3/t25-,29+,31-,32+,33+,35-,36+,37+,38+,39+,40-,41-,43+,44+,45+,46+,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXTYZZFIJTPPA-MKQTXCTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(CO5)O)OC6C(C(C(CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CCC(C)C)[C@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H68O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


